molecular formula C7H3FN2O2S B3220061 6-Fluoro-4-nitrobenzothiazole CAS No. 1190322-72-5

6-Fluoro-4-nitrobenzothiazole

Cat. No.: B3220061
CAS No.: 1190322-72-5
M. Wt: 198.18 g/mol
InChI Key: HMOWMGMVUXEQAH-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitrobenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitrobenzothiazole typically involves the nitration of 6-fluorobenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .

Another approach involves the condensation of para-nitroaniline with thiocyanate in methanol, followed by bromine radical cyclization using bromine in acetic acid. This method yields 2-(methylamino)-6-nitrobenzothiazole, which can be further fluorinated .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Fluorination: Potassium fluoride and 18-crown-6 in acetonitrile.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

    2-Fluoro-6-nitrobenzothiazole: Formed by nucleophilic substitution of the fluorine atom.

    6-Amino-4-fluorobenzothiazole: Formed by the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitrobenzothiazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Molecular Targets and Pathways

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-4-1-5(10(11)12)7-6(2-4)13-3-9-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOWMGMVUXEQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308331
Record name 6-Fluoro-4-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-72-5
Record name 6-Fluoro-4-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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